molecular formula C14H16N2O2 B1518690 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152882-10-4

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518690
CAS No.: 1152882-10-4
M. Wt: 244.29 g/mol
InChI Key: WMVLUGLNIKMNTD-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a phenyl group substituted at the 3-position of the pyrazole ring and a propyl group at the 5-position, with a carboxylic acid functional group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methylphenyl hydrazine and propyl acetoacetate.

  • Reaction Steps: The reaction involves the condensation of 3-methylphenyl hydrazine with propyl acetoacetate under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions are not typically involved in the synthesis of this compound.

  • Substitution: Substitution reactions can occur at the pyrazole ring, especially at the 3-position, where electrophilic substitution reactions can take place.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives.

  • Substitution Products: Substituted pyrazoles with various functional groups.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biological studies to understand the interaction with various receptors and enzymes.

  • Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the interaction with the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole compounds with different substituents on the ring.

  • Phenyl-substituted pyrazoles: Compounds with phenyl groups at various positions on the pyrazole ring.

  • Carboxylic acid derivatives: Other carboxylic acids with different substituents.

Uniqueness: 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and industrial applications. The presence of the phenyl group and the propyl chain provides distinct properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-(3-methylphenyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVLUGLNIKMNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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